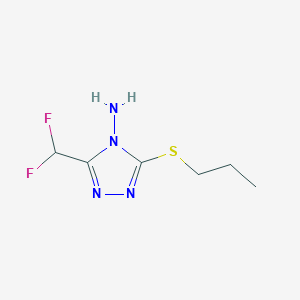

3-(difluoromethyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine

Description

Properties

IUPAC Name |

3-(difluoromethyl)-5-propylsulfanyl-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2N4S/c1-2-3-13-6-11-10-5(4(7)8)12(6)9/h4H,2-3,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJODEEXYSLGWGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(N1N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents such as ClCF2H or other novel non-ozone depleting difluorocarbene reagents.

Attachment of the Propylsulfanyl Group: The propylsulfanyl group can be introduced through nucleophilic substitution reactions involving propylthiol and suitable leaving groups on the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can undergo reduction reactions under specific conditions.

Substitution: The difluoromethyl and propylsulfanyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents such as alkyl halides or sulfonates can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

3-(difluoromethyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the propylsulfanyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Chemical Structure :

- Molecular Formula : C₆H₁₀F₂N₄S

- Molecular Weight : 208.23 g/mol

- CAS No.: 886496-00-0

- Key Substituents :

- Difluoromethyl group (-CF₂H) at position 3: Enhances electronegativity and metabolic stability.

- Propylsulfanyl group (-S-C₃H₇) at position 5: Contributes to lipophilicity and steric bulk.

Applications: Though direct biological data are unavailable, its structural features align with triazole derivatives known for antimicrobial, antifungal, and enzyme-inhibitory activities (e.g., tyrosinase inhibition in –3) .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Biological Activity

3-(Difluoromethyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine (CAS No. 886496-00-0) is a novel compound belonging to the triazole class, which has garnered interest due to its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly as antifungal and antibacterial agents. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHFNS

- Molecular Weight : 208.23 g/mol

- CAS Number : 886496-00-0

The biological activity of triazole derivatives often involves interaction with specific enzymes or receptors within microbial or cancerous cells. For this compound, preliminary studies suggest that it may exert its effects through:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes critical for pathogen survival.

- Antioxidant Properties : The presence of sulfur and fluorine in the structure may contribute to antioxidant activities, potentially mitigating oxidative stress in cells.

Biological Activity Overview

Recent studies have indicated various biological activities associated with triazole derivatives:

Antimicrobial Activity

Triazoles are widely recognized for their antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound exhibit significant antibacterial and antifungal activities:

- Antibacterial Efficacy : Compounds in the triazole family have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance, molecular docking studies indicated high binding affinities with bacterial targets, suggesting potential as antibiotic agents .

Antioxidant Activity

The antioxidant capacity of triazole derivatives has been evaluated using assays like DPPH and ABTS radical scavenging tests. These studies reveal that certain triazole compounds can effectively neutralize free radicals, indicating their potential role in oxidative stress-related conditions .

Study 1: Antimicrobial Properties

A study focusing on various triazole derivatives found that compounds structurally similar to this compound exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

Study 2: Antioxidant Potential

Another investigation assessed the antioxidant capabilities of triazole derivatives through DPPH assays. The results indicated that certain derivatives exhibited IC values comparable to well-known antioxidants like ascorbic acid, underlining their potential therapeutic roles in oxidative stress management .

Data Tables

| Activity Type | Compound | Tested Strains | MIC (µg/mL) |

|---|---|---|---|

| Antibacterial | 3-(Difluoromethyl)-5-(propylsulfanyl)... | E. coli, S. aureus | 8 - 32 |

| Antioxidant | Similar Triazole Derivative | DPPH Radical Scavenging | IC = 0.397 μM |

Q & A

Q. Table 1. SAR of Triazol-4-Amine Derivatives in AbTYR Inhibition

| Substituent (R) | IC (μM) | Key Interactions |

|---|---|---|

| 4-Fluorophenyl | 83.61 | π–π with His244 |

| 3-Fluorophenyl | >350 | Steric hindrance |

| Propylsulfanyl | 24.92 | Hydrophobic pocket |

Q. Table 2. Computational Validation of Binding Modes

| Software/Tool | Application | Outcome (Fitness Score/ΔG) |

|---|---|---|

| GOLD (ChemPLP) | Pose prediction for AbTYR | 68.05 |

| MM-GBSA | Binding free energy estimation | -68.05 kcal/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.